1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine
Overview
Description
1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine is a complex organic compound with a molecular formula of C19H23N3O4S This compound is known for its unique structural features, which include a nitrophenyl group, a sulfonyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 2-propan-2-ylbenzene to introduce the nitro group, followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the piperazine ring through a cyclization reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The piperazine ring can undergo cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound may also interact with cellular membranes and proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine can be compared with other similar compounds, such as:
1-(4-nitrophenyl)sulfonyl-4-phenylpiperazine: Similar structure but with different substituents on the phenyl ring.
1-(2-isopropyl-5-nitrophenyl)sulfonyl-4-phenylpiperazine: Similar structure but with different isomeric forms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15(2)18-9-8-17(22(23)24)14-19(18)27(25,26)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWDFZZCZFQKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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